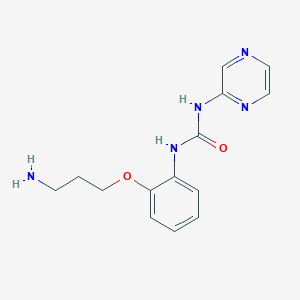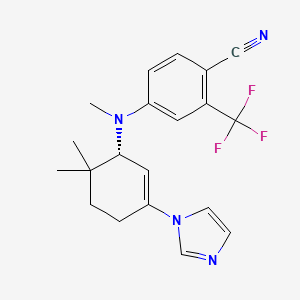
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Aplicaciones Científicas De Investigación
Anticancer Research
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea and its derivatives have been explored for their potential in anticancer research. For example, Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, finding that certain derivatives displayed cytostatic activity against non-small cell lung cancer cell lines. This suggests potential for reactivating p53 mutants in these cancer cells (Bazin et al., 2016).
Gelation and Rheology
In the field of materials science, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, was found to form hydrogels in various acids. Lloyd and Steed (2011) demonstrated that the rheology and morphology of these gels are dependent on the anion's identity, indicating applications in materials design and engineering (Lloyd & Steed, 2011).
Inhibitors in Biochemistry
Getlik et al. (2012) researched N-pyrazole, N'-thiazole-ureas as inhibitors of p38α MAP kinase. They discovered that certain compounds within this category were potent inhibitors, suggesting their utility in biochemical pathways and potential therapeutic applications (Getlik et al., 2012).
Antibacterial and Antifungal Applications
Farghaly and El-Kashef (2005) synthesized urea derivatives starting from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and found that several derivatives exhibited antibacterial and antifungal activities (Farghaly & El-Kashef, 2005).
Synthesis Techniques
The synthesis process of related urea derivatives also offers insights into potential pharmaceutical and material applications. Sarantou and Varvounis (2022) reported methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, illustrating the versatility and potential applications of these compounds (Sarantou & Varvounis, 2022).
Propiedades
Nombre del producto |
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea |
|---|---|
Nombre IUPAC |
1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20) |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |
Apariencia |
Solid powder |
Sinónimos |
XL844; XL 844; XL-844.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






